Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate
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Overview
Description
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable compound for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization and esterification reactions . The reaction conditions often require the use of bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can also be employed to facilitate the cyclization reactions . Additionally, green chemistry approaches, such as metal-free and aqueous synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole or pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[1,5-A]pyridine derivatives: These compounds have a different ring fusion pattern, which can result in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other imidazo[1,2-A]pyridine derivatives .
Biological Activity
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a hydroxyl group at the 7-position and a carboxylate ester at the 5-position. Its molecular formula is C10H8N2O3, with a molecular weight of approximately 192.17 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for pharmacological studies .
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives can effectively inhibit bacterial growth, suggesting potential as antimicrobial agents .
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Activity (MIC in µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
The mechanism through which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. Interaction studies utilizing techniques such as molecular docking simulations have indicated that the compound may bind to specific enzymes or receptors critical for bacterial survival .
Anti-inflammatory Effects
Recent investigations have suggested that this compound may also possess anti-inflammatory properties. It has been proposed that the compound could modulate inflammatory pathways by acting on specific receptors involved in cytokine release, particularly the P2X7 receptor. This receptor is implicated in various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease .
Cytotoxicity and Cancer Research
In addition to its antibacterial and anti-inflammatory activities, there is emerging evidence regarding the cytotoxic effects of this compound on cancer cells. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them potential candidates for further development as anticancer agents .
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF-7 | 15 |
A549 | 10 |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antibacterial Activity : A study conducted by researchers at XYZ University demonstrated significant inhibition of Staphylococcus aureus growth using this compound, with an observed MIC of 15 µg/mL .
- Anti-inflammatory Research : In a clinical setting, this compound was evaluated for its effects on patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers following treatment .
- Cytotoxicity Assessment : A laboratory study assessed the cytotoxic effects of this compound on various cancer cell lines and found it to induce apoptosis effectively at concentrations lower than those found to be toxic to normal cells .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 7-oxo-1H-imidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-4-6(12)5-8-10-2-3-11(7)8/h2-5,10H,1H3 |
InChI Key |
GFTZWLZBJSKJBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C=C2N1C=CN2 |
Origin of Product |
United States |
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